molecular formula C10H11BrN2O B13888899 5-Bromo-6-tert-butyl-2-hydroxypyridine-3-carbonitrile

5-Bromo-6-tert-butyl-2-hydroxypyridine-3-carbonitrile

Cat. No.: B13888899
M. Wt: 255.11 g/mol
InChI Key: INZDAEPFQGMZMU-UHFFFAOYSA-N
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Description

5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic organic compound It features a pyridine ring substituted with a bromine atom, a tert-butyl group, a carbonitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile. The reaction is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Oxidation: Carboxylic acids derived from the oxidation of the ketone group.

Scientific Research Applications

5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbonitrile group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-chloro-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior.

    5-bromo-2-oxo-1H-pyridine-3-carbonitrile: Lacks the tert-butyl group, which can affect its steric properties and reactivity.

Uniqueness

5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, tert-butyl group, carbonitrile group, and ketone group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H11BrN2O/c1-10(2,3)8-7(11)4-6(5-12)9(14)13-8/h4H,1-3H3,(H,13,14)

InChI Key

INZDAEPFQGMZMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=O)N1)C#N)Br

Origin of Product

United States

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